molecular formula C23H23BrN2O3S B7701024 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-phenylethyl)acetamide

2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-phenylethyl)acetamide

Numéro de catalogue B7701024
Poids moléculaire: 487.4 g/mol
Clé InChI: CYFNIHGTGBIULX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-phenylethyl)acetamide, commonly known as BMS-986142, is a small molecule drug that belongs to the class of Janus kinase (JAK) inhibitors. JAK inhibitors have been extensively studied for their potential therapeutic applications in various autoimmune and inflammatory diseases. BMS-986142 is a selective JAK1 inhibitor that has shown promising results in preclinical studies.

Mécanisme D'action

BMS-986142 selectively inhibits 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-phenylethyl)acetamide1, which is a key mediator of the signaling pathways involved in inflammation and immune response. By inhibiting 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-phenylethyl)acetamide1, BMS-986142 can reduce the production of pro-inflammatory cytokines and chemokines, thereby suppressing the immune response and reducing inflammation.
Biochemical and Physiological Effects:
BMS-986142 has been shown to effectively reduce inflammation and improve clinical symptoms in preclinical models of autoimmune and inflammatory diseases. It has also been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

BMS-986142 is a selective 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-phenylethyl)acetamide1 inhibitor, which makes it a valuable tool for studying the role of 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-phenylethyl)acetamide1 in various biological processes. However, like all small molecule drugs, BMS-986142 has limitations in terms of its specificity and off-target effects. Therefore, it is important to use appropriate controls and experimental designs to ensure the validity of the results obtained with BMS-986142.

Orientations Futures

There are several potential future directions for research on BMS-986142. One area of interest is the evaluation of its safety and efficacy in clinical trials for various autoimmune and inflammatory diseases. Another area of interest is the study of its mechanism of action and potential off-target effects, which could help to identify new therapeutic targets and improve its specificity. Additionally, the development of new 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-phenylethyl)acetamide inhibitors with improved selectivity and efficacy is an active area of research, which could lead to the discovery of new treatments for autoimmune and inflammatory diseases.

Méthodes De Synthèse

The synthesis of BMS-986142 involves several steps, starting with the reaction of 4-bromobenzylamine with 4-chlorobenzenesulfonyl chloride to form 4-bromobenzyl 4-chlorobenzenesulfonate. This intermediate is then reacted with 2-phenylethylamine to form 4-bromobenzyl 4-(2-phenylethylamino)benzenesulfonate. Finally, the target compound, BMS-986142, is obtained by reacting this intermediate with acetic anhydride and triethylamine.

Applications De Recherche Scientifique

BMS-986142 has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has shown significant efficacy in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in humans.

Propriétés

IUPAC Name

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN2O3S/c1-17-8-9-18(2)22(14-17)25-23(27)16-26(15-19-10-12-20(24)13-11-19)30(28,29)21-6-4-3-5-7-21/h3-14H,15-16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFNIHGTGBIULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.